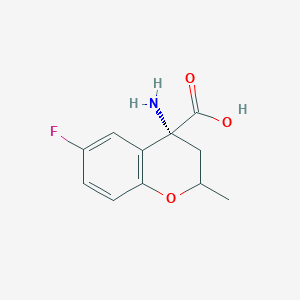
(4R)-4-amino-6-fluoro-2-methyl-2,3-dihydrochromene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a chroman ring substituted with an amino group, a fluorine atom, and a carboxylic acid group, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Amino Group Addition: The amino group can be introduced through a reductive amination reaction.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of a suitable intermediate using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of (2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted chroman derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, while the amino and carboxylic acid groups facilitate interactions with active sites. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2-Substituted-3-(3-Mercaptopropionyl)thiazolidine-4-carboxylic acids: These compounds share structural similarities and are used as antihypertensive agents.
Pyrrolidine Derivatives: These compounds also feature chiral centers and are used in drug discovery for their biological activity.
Uniqueness
(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12FNO3 |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
(4R)-4-amino-6-fluoro-2-methyl-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C11H12FNO3/c1-6-5-11(13,10(14)15)8-4-7(12)2-3-9(8)16-6/h2-4,6H,5,13H2,1H3,(H,14,15)/t6?,11-/m1/s1 |
InChI Key |
IFJLLYGZXTWBJC-MGAKOFKPSA-N |
Isomeric SMILES |
CC1C[C@@](C2=C(O1)C=CC(=C2)F)(C(=O)O)N |
Canonical SMILES |
CC1CC(C2=C(O1)C=CC(=C2)F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















